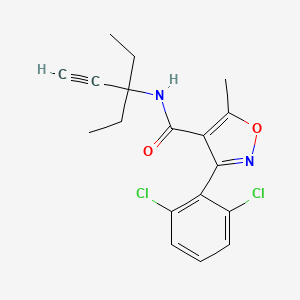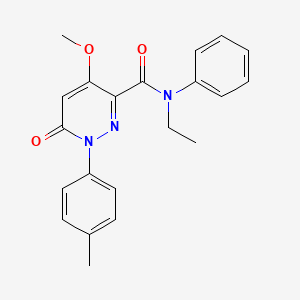![molecular formula C13H14ClN5O2S B2989778 2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-[(2-chlorophenyl)methyl]acetamide CAS No. 869067-84-5](/img/structure/B2989778.png)
2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-[(2-chlorophenyl)methyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-[(2-chlorophenyl)methyl]acetamide” is a complex organic molecule. It contains a 1,2,4-triazine ring, which is a type of heterocyclic compound. This ring is substituted with an amino group, a methyl group, and a sulfanyl group . The sulfanyl group is further connected to an acetamide group, which is substituted with a 2-chlorophenylmethyl group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The 1,2,4-triazine ring, as a heterocyclic compound, would likely contribute to the compound’s stability and reactivity . The various substituents would also influence the compound’s physical and chemical properties .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound are determined by its molecular structure. These might include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals . Without specific data, it’s not possible to provide a detailed analysis of these properties for this compound .Applications De Recherche Scientifique
Soft Tissue Sarcoma and Chemical Exposure
A study investigated the association between exposure to phenoxyherbicides, which include chlorophenol components, and the risk of developing soft tissue sarcoma. While this study primarily focused on the epidemiological link between specific chemical exposures and cancer risk, it indirectly highlights the interest in understanding how various chemical compounds, potentially including those with chlorophenyl groups, interact with biological systems and their implications for human health (Smith et al., 1984).
Ketamine-associated Ulcerative Cystitis
Research on ketamine, an N-methyl-D-aspartate receptor antagonist, and its adverse effects such as ulcerative cystitis, showcases the importance of studying the pharmacokinetics and toxicology of compounds with nitrogen-containing groups (e.g., amino groups). Although the chemical structure of ketamine differs significantly from the compound , the approach to understanding its interactions with the body could be relevant for assessing the safety and therapeutic potential of various nitrogen-containing compounds (Shahani et al., 2004).
Pharmacokinetics in Elderly Patients
A study on the pharmacokinetics of intravenous paracetamol in elderly patients illustrates the significance of research into how drugs are metabolized and excreted in different populations. While paracetamol's structure and use are distinct from the compound of interest, understanding the metabolic pathways and effects of drugs in specific patient groups is a critical aspect of pharmacological research that could be applicable to a wide range of compounds, including those with complex structures like the one described (Liukas et al., 2011).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-[(2-chlorophenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN5O2S/c1-8-12(21)19(15)13(18-17-8)22-7-11(20)16-6-9-4-2-3-5-10(9)14/h2-5H,6-7,15H2,1H3,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPLKHMHDDIBEBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N(C1=O)N)SCC(=O)NCC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(2-chlorobenzyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-{3-[1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazol-5-yl}isoquinoline](/img/structure/B2989697.png)
![2-(((5-Bromo-2-methylthiazol-4-yl)methyl)thio)-5-nitrobenzo[d]oxazole](/img/structure/B2989698.png)
![1-(Cyclopropylmethyl)-2-[(3-phenylphenoxy)methyl]aziridine](/img/structure/B2989700.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl]-methylamino]acetamide](/img/structure/B2989703.png)


![Tert-butyl 1-acetyl-3-amino-4-thia-1,2,8-triazaspiro[4.5]dec-2-ene-8-carboxylate](/img/structure/B2989709.png)




